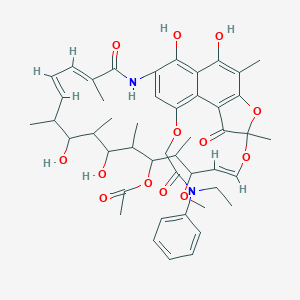

Rifamycin B ethylphenylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rifamycin B ethylphenylamide is a synthetic derivative of rifamycin B, an antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B ethylphenylamide has been extensively studied for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.

Wirkmechanismus

Rifamycin B ethylphenylamide works by inhibiting the activity of RNA polymerase, an enzyme that is essential for bacterial transcription. By binding to the beta subunit of RNA polymerase, Rifamycin B ethylphenylamide prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial growth.

Biochemische Und Physiologische Effekte

Rifamycin B ethylphenylamide has been shown to have a broad spectrum of activity against a variety of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. It has also been shown to have activity against some fungi. In addition, Rifamycin B ethylphenylamide has been shown to have low toxicity in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Rifamycin B ethylphenylamide in lab experiments is its broad spectrum of activity against a variety of bacteria and fungi. Another advantage is its low toxicity in animal studies. However, one limitation is that Rifamycin B ethylphenylamide is not effective against all bacteria and fungi. In addition, its mechanism of action may make it less effective against bacteria that have developed resistance to other antibiotics.

Zukünftige Richtungen

There are several future directions for research on Rifamycin B ethylphenylamide. One area of research is the development of new derivatives of Rifamycin B ethylphenylamide that have improved activity against bacteria and fungi. Another area of research is the investigation of the use of Rifamycin B ethylphenylamide in combination with other antibiotics to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of Rifamycin B ethylphenylamide and the development of new methods for synthesizing the compound.

Synthesemethoden

Rifamycin B ethylphenylamide is synthesized by modifying the rifamycin B molecule through the addition of an ethylphenylamide group. This modification is achieved through a series of chemical reactions, including acylation and reduction. The final product is a yellowish powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Rifamycin B ethylphenylamide has been extensively studied for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis. It has also been investigated for its activity against other bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Rifamycin B ethylphenylamide has been studied for its potential use in treating fungal infections.

Eigenschaften

CAS-Nummer |

16784-09-1 |

|---|---|

Produktname |

Rifamycin B ethylphenylamide |

Molekularformel |

C47H58N2O13 |

Molekulargewicht |

859 g/mol |

IUPAC-Name |

[(9E,19E,21E)-27-[2-(N-ethylanilino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C47H58N2O13/c1-11-49(31-18-13-12-14-19-31)35(51)23-59-34-22-32-42(55)37-36(34)38-44(29(7)41(37)54)62-47(9,45(38)56)60-21-20-33(58-10)26(4)43(61-30(8)50)28(6)40(53)27(5)39(52)24(2)16-15-17-25(3)46(57)48-32/h12-22,24,26-28,33,39-40,43,52-55H,11,23H2,1-10H3,(H,48,57)/b16-15+,21-20+,25-17+ |

InChI-Schlüssel |

MMENVWWZIAKYIO-BDWRXWLSSA-N |

Isomerische SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |

SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |

Kanonische SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)

![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)

![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)

![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)